L-Arginine, N2-(((6-(1,6-dihydro-6-oxo-9H-purin-9-yl)hexyl)oxy)carbonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Arginine, N2-(((6-(1,6-dihydro-6-oxo-9H-purin-9-yl)hexyl)oxy)carbonyl)- is a compound that combines the amino acid L-Arginine with a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, N2-(((6-(1,6-dihydro-6-oxo-9H-purin-9-yl)hexyl)oxy)carbonyl)- typically involves the coupling of L-Arginine with a purine derivative. The reaction conditions often include the use of coupling agents such as carbodiimides and protecting groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
L-Arginine, N2-(((6-(1,6-dihydro-6-oxo-9H-purin-9-yl)hexyl)oxy)carbonyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
L-Arginine, N2-(((6-(1,6-dihydro-6-oxo-9H-purin-9-yl)hexyl)oxy)carbonyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, such as antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Mechanism of Action
The mechanism of action of L-Arginine, N2-(((6-(1,6-dihydro-6-oxo-9H-purin-9-yl)hexyl)oxy)carbonyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. For example, it may inhibit viral replication by targeting viral enzymes or enhance immune responses by activating immune cells .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl acetate
- 2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl benzoate
- 2-Amino-7-({2-[(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethoxy}methyl)-1,7-dihydro-6H-purin-6-one
Uniqueness
L-Arginine, N2-(((6-(1,6-dihydro-6-oxo-9H-purin-9-yl)hexyl)oxy)carbonyl)- is unique due to its combination of an amino acid and a purine derivative, which may confer distinct biological activities and therapeutic potential compared to other similar compounds .
Properties
CAS No. |
128554-80-3 |
---|---|
Molecular Formula |
C18H28N8O5 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[6-(6-oxo-1H-purin-9-yl)hexoxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C18H28N8O5/c19-17(20)21-7-5-6-12(16(28)29)25-18(30)31-9-4-2-1-3-8-26-11-24-13-14(26)22-10-23-15(13)27/h10-12H,1-9H2,(H,25,30)(H,28,29)(H4,19,20,21)(H,22,23,27)/t12-/m0/s1 |
InChI Key |
VNIODVOGDFDIJQ-LBPRGKRZSA-N |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2CCCCCCOC(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2CCCCCCOC(=O)NC(CCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.